

# Application Notes and Protocols for Pt/Al<sub>2</sub>O<sub>3</sub> Catalyzed Dehydrogenation of Perhydro-dibenzyltoluene

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## Compound of Interest

Compound Name: 2,3-Dibenzyltoluene

Cat. No.: B1364162

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These application notes provide a comprehensive overview and detailed protocols for the dehydrogenation of perhydro-dibenzyltoluene (H18-DBT), a promising Liquid Organic Hydrogen Carrier (LOHC), using a Platinum on alumina (Pt/Al<sub>2</sub>O<sub>3</sub>) catalyst. This process is crucial for the release of stored hydrogen, a key step in the hydrogen economy.

## Introduction

The storage and transportation of hydrogen are significant challenges in implementing a hydrogen-based energy system. Liquid Organic Hydrogen Carriers (LOHCs) offer a viable solution by chemically bonding hydrogen to a liquid organic molecule, allowing for safe and efficient handling under ambient conditions. Dibenzyltoluene (DBT) is a particularly promising LOHC due to its high hydrogen storage capacity (6.2 wt%), thermal stability, and low vapor pressure.<sup>[1][2]</sup> The release of hydrogen from its hydrogenated form, perhydro-dibenzyltoluene (H18-DBT), is an endothermic catalytic dehydrogenation reaction, for which Pt/Al<sub>2</sub>O<sub>3</sub> has been identified as a highly effective catalyst.<sup>[1][3]</sup>

This document outlines the key parameters, experimental procedures, and expected outcomes for the Pt/Al<sub>2</sub>O<sub>3</sub> catalyzed dehydrogenation of H18-DBT.

## Reaction Pathway and By-products

The dehydrogenation of H18-DBT to dibenzyltoluene (H0-DBT) proceeds through a series of intermediate steps, involving the sequential dehydrogenation of the three cycloaliphatic rings. The reaction pathway generally follows a side–middle–side (SMS) sequence, where one of the outer rings is dehydrogenated first, followed by the central ring, and finally the remaining outer ring.<sup>[4]</sup> This is attributed to the steric hindrance of the molecule.<sup>[4]</sup>

The primary reaction is:



Under typical reaction conditions, various by-products can be formed, including partially dehydrogenated species and products from cracking or isomerization reactions. The formation of by-products can be influenced by reaction temperature and catalyst properties.<sup>[5]</sup>

## Quantitative Data Presentation

The performance of Pt/Al<sub>2</sub>O<sub>3</sub> catalysts in the dehydrogenation of H18-DBT can be evaluated based on several key metrics. The following tables summarize quantitative data from various studies.

Catalyst	Preparation Method	Pt Loading (wt%)	Reaction Temp. (°C)	Degree of Dehydrogenation (DoD) (%)	Turnover Frequency (TOF) (min <sup>-1</sup> )	Reference
Pt/Al <sub>2</sub> O <sub>3</sub>	Supercritical CO <sub>2</sub> Deposition (SCD)	Not Specified	300	45 (average over 10 runs)	Not Specified	[6]
Pt/Al <sub>2</sub> O <sub>3</sub>	Wet Impregnation (WI)	Not Specified	300	~17 (average over 10 runs)	Not Specified	[6]
Pt/Al <sub>2</sub> O <sub>3</sub>	Commercial Benchmark	Not Specified	300	~35 (average over 10 runs)	Not Specified	[6]
Pt/Al <sub>2</sub> O <sub>3</sub>	Not Specified	Lower Pt loading	290	88	Not Specified	[7]
5% Pt/Al <sub>2</sub> O <sub>3</sub>	Not Specified	5	290	90.2 (in 7 hours)	Not Specified	[2]
Pt/Mg-Al <sub>2</sub> O <sub>3</sub>	Not Specified	0.5	300	100	586	[5]
Pt/Zn-Al <sub>2</sub> O <sub>3</sub>	Not Specified	0.5	300	Not Specified	269	[5]
Pt/Al <sub>2</sub> O <sub>3</sub>	Not Specified	0.5	300	Not Specified	202	[5]

Catalyst	Reaction Temp. (°C)	H18-DBT Conversion (%)	H0-DBT Selectivity (%)	Reference
0.5 wt% Pt/Al <sub>2</sub> O <sub>3</sub>	260	~20	~98	[5]
0.5 wt% Pt/Al <sub>2</sub> O <sub>3</sub>	280	~50	~97	[5]
0.5 wt% Pt/Al <sub>2</sub> O <sub>3</sub>	300	~99	~95	[5]

## Experimental Protocols

This section provides detailed methodologies for catalyst preparation and the dehydrogenation reaction.

### Catalyst Preparation via Wet Impregnation

The wet impregnation method is a common technique for synthesizing supported metal catalysts.

Materials:

- γ-Al<sub>2</sub>O<sub>3</sub> support (extrudates or powder)
- Hexachloroplatinic acid (H<sub>2</sub>PtCl<sub>6</sub>·xH<sub>2</sub>O) or other suitable platinum precursor
- Deionized water
- Rotary evaporator
- Drying oven
- Calcination furnace
- Reduction furnace with H<sub>2</sub>/N<sub>2</sub> gas supply

**Procedure:**

- Precursor Solution Preparation: Dissolve the required amount of platinum precursor in deionized water to achieve the desired metal loading on the support.
- Impregnation: Add the  $\gamma$ -Al<sub>2</sub>O<sub>3</sub> support to the precursor solution. Stir the mixture for approximately 1 hour to ensure uniform impregnation.<sup>[3]</sup>
- Drying: Remove the solvent using a rotary evaporator at approximately 45 °C and 70 mbar. <sup>[3]</sup> Subsequently, dry the impregnated support in an oven at 60-110 °C overnight.<sup>[3]</sup>
- Calcination: Calcine the dried catalyst in a furnace under a flow of air. A typical calcination protocol involves heating to 450 °C at a ramp rate of 5 °C/min and holding for 4 hours.<sup>[3]</sup>
- Reduction: Reduce the calcined catalyst in a tube furnace under a hydrogen atmosphere (e.g., a mixture of H<sub>2</sub> and N<sub>2</sub>). A typical reduction protocol involves heating to 350 °C at a ramp rate of 5 °C/min and holding for 4 hours.<sup>[3]</sup>

## Catalytic Dehydrogenation of Perhydro-dibenzyltoluene in a Batch Reactor

**Materials and Equipment:**

- Pt/Al<sub>2</sub>O<sub>3</sub> catalyst
- Perhydro-dibenzyltoluene (H18-DBT)
- Batch reactor equipped with a magnetic stirrer, heating mantle, temperature controller, and condenser
- Gas chromatograph (GC) for product analysis
- Hydrogen gas source (for initial purging)
- Inert gas source (e.g., Nitrogen or Argon)

**Procedure:**

- Reactor Setup: Place a known amount of the Pt/Al<sub>2</sub>O<sub>3</sub> catalyst and H18-DBT into the batch reactor. The molar ratio of H18-DBT to Pt is a critical parameter and should be controlled (e.g., 615:1).[3]
- Purging: Seal the reactor and purge with an inert gas to remove any air.
- Reaction: Heat the reactor to the desired reaction temperature (e.g., 280-310 °C) while stirring.[3]
- Monitoring: Monitor the reaction progress by collecting liquid samples at regular intervals for GC analysis to determine the conversion of H18-DBT and the selectivity towards H0-DBT and by-products. The volume of hydrogen released can also be measured.
- Termination: After the desired reaction time, cool the reactor to room temperature.
- Product Analysis: Analyze the final product mixture using GC to determine the final degree of dehydrogenation and by-product distribution.

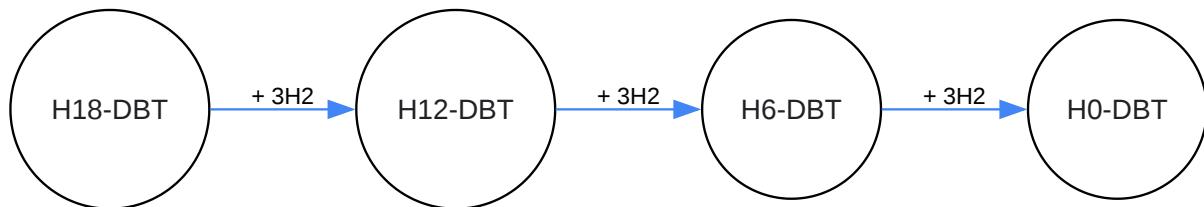
## Visualizations

## Experimental Workflow

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Caption: Experimental workflow for Pt/Al<sub>2</sub>O<sub>3</sub> catalyst preparation and H18-DBT dehydrogenation.

## Reaction Pathway



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Caption: Simplified reaction pathway for the dehydrogenation of H18-DBT.

## Safety Precautions

- Handle hexachloroplatinic acid and other chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Hydrogen gas is highly flammable. Ensure proper ventilation and use a fume hood during the reduction step and dehydrogenation reaction.
- The dehydrogenation reaction is typically carried out at high temperatures and pressures. Use a properly rated and maintained reactor system.
- Consult the Safety Data Sheets (SDS) for all chemicals used.

## Conclusion

The Pt/Al<sub>2</sub>O<sub>3</sub> catalyzed dehydrogenation of perhydro-dibenzyltoluene is a critical technology for the advancement of a hydrogen-based economy. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in this field. Careful control of catalyst preparation and reaction conditions is essential for achieving high degrees of dehydrogenation and minimizing the formation of unwanted by-products. Further research into catalyst optimization, including the use of promoters and alternative supports, continues to be an active area of investigation.

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